molecular formula C14H17NS B12524880 Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- CAS No. 653570-21-9

Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-

Cat. No.: B12524880
CAS No.: 653570-21-9
M. Wt: 231.36 g/mol
InChI Key: MCQPMGWSEHCKPJ-UHFFFAOYSA-N
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Description

Quinoline derivatives are renowned for their structural diversity and biological relevance, particularly in medicinal chemistry and materials science. The compound Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- features a methyl group at the 2-position and a bulky tert-butylthio (-S-C(CH₃)₃) group at the 8-position of the quinoline core.

Properties

IUPAC Name

8-tert-butylsulfanyl-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-10-8-9-11-6-5-7-12(13(11)15-10)16-14(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQPMGWSEHCKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2SC(C)(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458000
Record name Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653570-21-9
Record name Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 8-Fluoro-2-methylquinoline

The synthesis begins with the preparation of 8-fluoro-2-methylquinoline (9a ), a key intermediate. The Skraup or Doebner-Von Miller reaction is employed, utilizing 2-fluoroaniline as the starting material. For example:

  • Doebner-Von Miller Reaction :
    • Reagents : 2-fluoroaniline, α,β-unsaturated aldehyde (e.g., crotonaldehyde), concentrated HCl.
    • Conditions : Reflux in aqueous HCl (18%) for 2 hours.
    • Yield : ≥85% after purification via vacuum distillation.

This method leverages cyclization and dehydrogenation to form the quinoline core. The methyl group at the 2-position arises from the α,β-unsaturated aldehyde.

Substitution of Fluorine with tert-Butylthio Group

The fluorine atom at the 8-position undergoes nucleophilic aromatic substitution (SNAr) with tert-butylthiol (t-BuSH):

  • Reagents : 8-fluoro-2-methylquinoline (9a ), sodium hydride (NaH), tert-butylthiol (t-BuSH), dimethylformamide (DMF).
  • Conditions :
    • NaH (4.04 mmol) and t-BuSH (1.21 mmol) are added to a DMF solution of 9a (1.21 mmol).
    • The reaction proceeds under inert atmosphere at elevated temperatures (140°C).
  • Workup : The crude product is extracted with toluene, dried over anhydrous Na2SO4, and purified via vacuum distillation.
  • Key Features :
    • The reaction exploits the electron-deficient nature of the quinoline ring, facilitated by the fluorine leaving group.
    • NaH acts as a strong base, deprotonating t-BuSH to generate the thiolate nucleophile.

Alternative Synthetic Pathways

Direct Cyclization with Pre-Functionalized Intermediates

While less common, the quinoline ring can be constructed with pre-installed substituents. For instance:

  • Starting Material : 2-methyl-8-mercaptoquinoline.
  • Alkylation : Reaction with tert-butyl bromide in basic conditions (e.g., NaOH/DMF).
    • Challenge : Limited availability of 8-mercaptoquinoline precursors necessitates multi-step synthesis.

Comparative Analysis of Methods

Method Starting Material Reagents/Conditions Yield Advantages Disadvantages
Nucleophilic Substitution 8-Fluoro-2-methylquinoline NaH, t-BuSH, DMF, 140°C ~70–85% High regioselectivity; Scalable Requires handling of NaH (pyrophoric)
Direct Cyclization 2-Fluoroaniline + Crotonaldehyde HCl, reflux ≥85% One-pot synthesis Limited to specific substituents
Alkylation of Thiol 8-Mercapto-2-methylquinoline t-BuBr, NaOH, DMF N/A Mild conditions Precursor availability issues

Structural Validation and Characterization

Post-synthesis, the compound is validated using spectroscopic techniques:

  • 1H NMR :
    • Methyl group (CH3): δ 2.71 ppm (s, 3H).
    • tert-Butylthio moiety: δ 1.44 ppm (s, 9H).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 219.3 (C14H17NS).

Industrial and Experimental Considerations

  • Scale-Up Challenges :
    • NaH’s pyrophoric nature necessitates inert atmosphere handling.
    • DMF’s high boiling point complicates solvent removal.
  • Optimization Strategies :
    • Microwave-assisted synthesis reduces reaction time.
    • Catalytic methods (e.g., BiCl3) may enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides . The reaction conditions vary depending on the desired transformation, but they often involve the use of catalytic systems and specific temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, alkylation reactions typically yield alkylated quinoline derivatives, while thiolation reactions produce thiolated quinoline derivatives .

Scientific Research Applications

Medicinal Applications

1. Antiviral Agents
Quinoline derivatives have been explored as antiviral agents. For example, compounds derived from 8-hydroxyquinoline have shown effectiveness against several viral infections. Research indicates that modifications at the 8-position can enhance antiviral activity, making these compounds promising candidates for further development in antiviral therapies .

2. Anticancer Activity
Studies have demonstrated that quinoline derivatives exhibit anticancer properties. For instance, a study highlighted the synthesis of various 8-hydroxyquinoline-5-sulfonamide derivatives, which showed significant activity against human cancer cell lines, including melanoma and breast adenocarcinoma . The structure-activity relationship (SAR) analysis indicated that specific substitutions enhance cytotoxicity against cancer cells.

3. Antimicrobial Properties
Quinoline compounds have also been recognized for their antimicrobial activities. Research has shown that certain derivatives possess potent antibacterial effects against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The modification of the quinoline structure at various positions has been linked to improved antibacterial efficacy .

Agricultural Applications

1. Pesticide Development
Quinoline derivatives are being investigated for their potential use as pesticides. Their ability to inhibit specific enzymes in pests can lead to effective pest control solutions. The structural modifications can enhance the selectivity and potency of these compounds against target pests while minimizing toxicity to non-target organisms.

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics, particularly in OLEDs. Research has indicated that certain quinoline-based materials can be used as electron transport layers in OLED devices, contributing to improved efficiency and stability of the devices .

Table 1: Summary of Biological Activities of Quinoline Derivatives

CompoundActivityTargetReference
8-HydroxyquinolineAntiviralVarious viruses
8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideAnticancerC-32, MDA-MB-231, A549
Quinoline derivativesAntibacterialMRSA

Mechanism of Action

The mechanism of action of Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Drug Likeness : The compound’s molecular weight (~280–300 g/mol estimated) and moderate hydrogen-bond acceptors (2–3) align with Lipinski’s rules, supporting oral bioavailability .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Quinoline compounds are characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The specific compound in focus features a thioether group and a methyl substitution at the 2-position, which may influence its biological properties.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that 8-hydroxyquinoline derivatives possess broad-spectrum antimicrobial activity, including against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Compound TypeActivityReference
8-HydroxyquinolineAntibacterial
Quinoline DerivativesAntifungal

Anticancer Properties

The anticancer potential of quinoline derivatives is well-documented. Compounds similar to Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies on related quinolines demonstrated their ability to interfere with DNA synthesis and cell division .

Antioxidant Effects

The antioxidant capacity of quinolines is another area of interest. Certain derivatives have been shown to scavenge free radicals effectively, potentially reducing oxidative stress and its associated damage in cells. This property is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative stress .

The mechanisms underlying the biological activities of quinoline derivatives often involve:

  • Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Quinoline derivatives can influence various signaling pathways involved in inflammation and cell survival.

Case Studies

  • Anticancer Activity :
    A study evaluated the effects of a series of quinoline derivatives on human cancer cell lines (C-32 melanoma, MDA-MB-231 breast cancer). The results indicated that specific substitutions enhanced cytotoxicity while maintaining low toxicity towards normal cells .
  • Antimicrobial Efficacy :
    Research demonstrated that certain substituted quinolines exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of specific functional groups in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 8-[(1,1-dimethylethyl)thio]-2-methylquinoline, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution at the 8-position of 2-methylquinoline derivatives. Key steps include:

  • Thiolation : Reacting 8-chloro-2-methylquinoline with tert-butylthiol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol to isolate the product .
    • Critical Factors : Solvent polarity, temperature, and stoichiometric ratios of tert-butylthiol impact reaction efficiency. Lower yields (<50%) are common due to steric hindrance from the tert-butyl group .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butylthio group at C-8 and methyl at C-2). Key signals include δ ~1.4 ppm (9H, s, tert-butyl) and δ ~2.7 ppm (3H, s, C-2 methyl) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, use programs like SIR97 or WinGX to resolve crystal packing and hydrogen-bonding interactions .

Q. How can researchers validate the purity of synthesized 8-[(1,1-dimethylethyl)thio]-2-methylquinoline?

  • Methodology :

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .
  • Melting Point Analysis : Sharp melting point (±2°C deviation) indicates high purity .

Advanced Research Questions

Q. What strategies optimize the reaction yield for sterically hindered quinoline derivatives like this compound?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yield by 15–20% via enhanced kinetics .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve tert-butylthiol nucleophilicity in polar aprotic solvents .
  • DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, solvent ratio) to identify optimal conditions .

Q. How do computational methods predict the biological activity of 8-[(1,1-dimethylethyl)thio]-2-methylquinoline?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes). Focus on sulfur and quinoline moieties for binding affinity .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental approaches resolve contradictions in substituent effects on biological activity?

  • Case Study : Conflicting reports on tert-butylthio vs. methylthio groups in anti-tuberculosis activity.

  • Comparative SAR : Synthesize analogs with varying thioether substituents and test MIC against M. tuberculosis H37Rv .
  • Statistical Analysis : Use ANOVA to determine significance of substituent size/logP on activity .

Q. How can crystallographic data clarify intermolecular interactions influencing solid-state properties?

  • Methodology :

  • Hydrogen Bonding Analysis : Identify C–H⋯N/S interactions using Mercury software; centroid distances <4.0 Å suggest π-π stacking .
  • Thermal Stability : DSC/TGA to correlate crystal packing density with decomposition temperatures (>250°C) .

Data Interpretation & Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Validation Pipeline :

Re-optimize ligand geometry at B3LYP/6-311+G(d,p) level to reduce docking false positives .

Validate with SPR (Surface Plasmon Resonance) to measure binding constants (KD) .

  • Error Analysis : Compare RMSD values (<2.0 Å) between docked and crystallographic poses .

Q. What analytical workflows ensure reproducibility in quinoline derivative synthesis?

  • Methodology :

  • In-line Monitoring : ReactIR to track reaction progress via tert-butylthiol consumption (peak at 2550 cm⁻¹) .
  • QC Protocols :
  • ICP-MS to rule out metal contamination (<1 ppm).
  • Chiral HPLC if enantiomerically pure analogs are targeted .

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